molecular formula C14H24N4O B5713138 N-cyclohexyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea

N-cyclohexyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea

Cat. No.: B5713138
M. Wt: 264.37 g/mol
InChI Key: SGZHZQZATSQJTA-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea is a synthetic organic compound that features a urea moiety linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea typically involves the reaction of cyclohexyl isocyanate with a pyrazole derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity. The reaction mechanism involves the nucleophilic attack of the pyrazole nitrogen on the isocyanate carbon, forming the urea linkage.

Industrial Production Methods

In an industrial setting, the production of N-cyclohexyl-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems for reagent addition and temperature control further enhances the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the urea moiety.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles; reactions often conducted in polar aprotic solvents.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N’-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]urea
  • N-cyclohexyl-N’-[(1-ethyl-3-methyl-1H-imidazol-4-yl)methyl]urea
  • N-cyclohexyl-N’-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]urea

Uniqueness

N-cyclohexyl-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the cyclohexyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.

This detailed article provides a comprehensive overview of N-cyclohexyl-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-cyclohexyl-3-[(1-ethyl-3-methylpyrazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-3-18-10-12(11(2)17-18)9-15-14(19)16-13-7-5-4-6-8-13/h10,13H,3-9H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZHZQZATSQJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CNC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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